5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenoxy and phenyl groups. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formylation: The final step involves the formylation of the pyrazole ring using a Vilsmeier-Haack reaction, which employs DMF and POCl3 to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness
The uniqueness of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSYFWTKCOKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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